molecular formula C16H26O2 B1239066 3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate CAS No. 68555-61-3

3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate

Cat. No.: B1239066
CAS No.: 68555-61-3
M. Wt: 250.38 g/mol
InChI Key: TYUPZTIJMKMYHL-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-alpha-ionyl acetate, also known as a-isomethylionyl acetate or 3-methyl-α-ionyl acetic acid, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 3-Methyl-alpha-ionyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methyl-alpha-ionyl acetate is primarily located in the membrane (predicted from logP) and cytoplasm. 3-Methyl-alpha-ionyl acetate has a floral, fruity, and powdery taste.
3-methyl-alpha-ionyl acetate is a sesquiterpenoid.

Properties

CAS No.

68555-61-3

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

[3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] acetate

InChI

InChI=1S/C16H26O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h8,10,13,15H,7,9H2,1-6H3

InChI Key

TYUPZTIJMKMYHL-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CCCC(C1/C=C(\C)/C(C)OC(=O)C)(C)C

SMILES

CC1=CCCC(C1C=C(C)C(C)OC(=O)C)(C)C

Canonical SMILES

CC1=CCCC(C1C=C(C)C(C)OC(=O)C)(C)C

density

0.925-0.935

68555-61-3

physical_description

Colourless liquid;  Vetivert-violet aroma

solubility

Soluble in hexane;  Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 2
Reactant of Route 2
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 3
Reactant of Route 3
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 4
Reactant of Route 4
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 5
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 6
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate

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